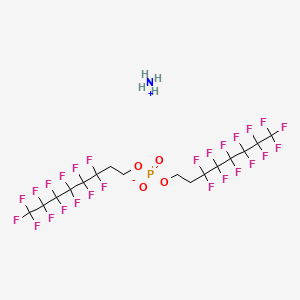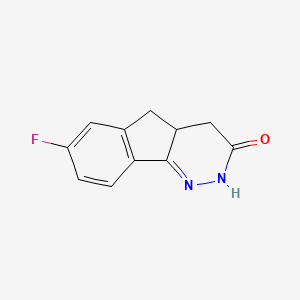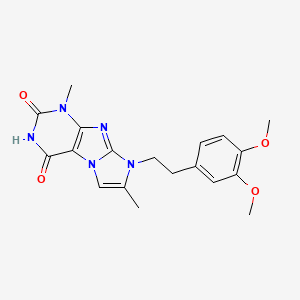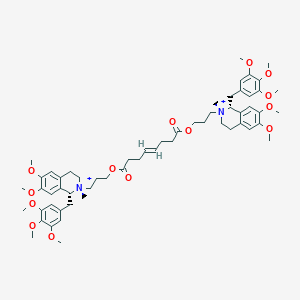
2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride is a complex organic compound with the molecular formula C31-H59-N-O.Cl-H and a molecular weight of 498.37 . This compound is characterized by its tricyclic structure, which includes a tricyclo(3.3.1.1(sup 3,7))decane core. It is primarily used in the pharmaceutical industry as a drug, although its specific applications and effects are still under research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride typically involves multiple steps, starting with the formation of the tricyclo(3.3.1.1(sup 3,7))decane core. This core is then functionalized with an ethanol group at the 2-position and a methylamino group at the alpha position.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying tricyclic structures.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-alpha-decyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has a similar structure but with a decyl group instead of an octyl group.
2-(Methylamino)-alpha-octadecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: This compound has an octadecyl group instead of an octyl group.
Uniqueness
The uniqueness of 2-(Methylamino)-alpha-octyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride lies in its specific tricyclic structure and the presence of the octyl group, which can influence its chemical properties and biological activities. The combination of these structural features makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
108736-88-5 |
|---|---|
Molecular Formula |
C21H40ClNO |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
1-[2-(methylamino)-2-adamantyl]decan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H39NO.ClH/c1-3-4-5-6-7-8-9-20(23)15-21(22-2)18-11-16-10-17(13-18)14-19(21)12-16;/h16-20,22-23H,3-15H2,1-2H3;1H |
InChI Key |
KSBUNVJQBBPTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















